An In-depth Technical Guide to 3-(Octylthio)propanenitrile: Chemical Properties and Structure
An In-depth Technical Guide to 3-(Octylthio)propanenitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Octylthio)propanenitrile. While experimental data for this specific compound is limited in publicly available literature, this document compiles available computed data, outlines a probable synthetic route with detailed experimental protocols, and discusses the expected toxicological profile based on related compounds. The information is presented to support research and development activities involving this and similar long-chain alkylthio nitrile compounds.
Chemical Structure and Identification
3-(Octylthio)propanenitrile is an aliphatic nitrile featuring an eight-carbon alkylthio chain attached to a propanenitrile backbone.
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IUPAC Name: 3-(octylsulfanyl)propanenitrile[1]
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Synonyms: 3-(Octylthio)propionitrile, 1-(2-Cyanoethylthio)octane[1]
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CAS Number: 35652-59-6[1]
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Molecular Formula: C₁₁H₂₁NS[1]
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SMILES: CCCCCCCCSCCC#N[1]
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InChI Key: JBJSMCQYMGAWDZ-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 199.36 g/mol | PubChem[1] |
| Monoisotopic Mass | 199.13947085 Da | PubChem[1] |
| XLogP3 | 4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
| Topological Polar Surface Area | 49.1 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 136 | PubChem[1] |
Note: The absence of experimental data for properties such as boiling point, melting point, and density necessitates experimental determination for any practical application. The physical properties of similar long-chain alkylthiophenes are influenced by the length of the alkyl chain.[2] Generally, boiling points of analogous thioethers are lower than their corresponding alcohols due to weaker hydrogen bonding.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-(Octylthio)propanenitrile is not explicitly described in the reviewed literature. However, a common and effective method for the synthesis of alkylthio nitriles is the nucleophilic substitution of an alkyl halide with a thiol in the presence of a base. A plausible synthetic route for 3-(Octylthio)propanenitrile would involve the reaction of 1-octanethiol with 3-chloropropionitrile or acrylonitrile.
A general method for the synthesis of nitriles from alkyl halides involves an S\N2 reaction with a cyanide salt.[3][4] Thioethers can be formed from the S-alkylation of thiols.[5] Based on these established methods, a likely experimental protocol is proposed below.
Proposed Synthesis of 3-(Octylthio)propanenitrile
Reaction:
Materials:
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1-Octanethiol
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3-Chloropropionitrile
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Sodium hydroxide (NaOH) or other suitable base
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Ethanol or other suitable polar aprotic solvent
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Distilled water
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Anhydrous magnesium sulfate or sodium sulfate
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Dichloromethane or other suitable extraction solvent
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octanethiol (1 equivalent) in ethanol.
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Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring.
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Addition of Alkyl Halide: Slowly add 3-chloropropionitrile (1 equivalent) to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Extraction: Add distilled water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude 3-(Octylthio)propanenitrile can be purified by vacuum distillation or column chromatography on silica gel.
Characterization
The structure and purity of the synthesized 3-(Octylthio)propanenitrile would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms.
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Infrared (IR) Spectroscopy: The presence of a characteristic nitrile (C≡N) stretch would be observed around 2240-2260 cm⁻¹.
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Mass Spectrometry (MS): This would confirm the molecular weight of the compound.
Biological Activity and Toxicology
There is no specific information available in the scientific literature regarding the biological activity, signaling pathways, or toxicological profile of 3-(Octylthio)propanenitrile. However, the toxicology of aliphatic nitriles, in general, is attributed to the metabolic release of cyanide.[6][7]
The toxicity of nitriles is dependent on their metabolism by cytochrome P450 enzymes to release cyanide, which can inhibit cellular respiration.[6] The rate of this metabolic conversion influences the acute toxicity of the nitrile.[6] Alkyl nitriles can be absorbed through inhalation, ingestion, and skin contact.[8] While pure alkyl nitriles are considered to have low to moderate toxicity, they can be contaminated with highly toxic isocyanides.[8]
Given the structure of 3-(Octylthio)propanenitrile, it is plausible that it could undergo metabolic processes leading to the release of cyanide, and therefore, it should be handled with appropriate safety precautions.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of 3-(Octylthio)propanenitrile.
Caption: Proposed workflow for the synthesis of 3-(Octylthio)propanenitrile.
Conclusion
This technical guide has summarized the available chemical and structural information for 3-(Octylthio)propanenitrile. While experimental data is scarce, a logical synthetic route has been proposed based on established chemical principles. The potential for toxicological effects, based on the general properties of aliphatic nitriles, highlights the need for careful handling of this compound in a research setting. Further experimental investigation is required to fully characterize the physicochemical properties and biological activities of 3-(Octylthio)propanenitrile.
References
- 1. 3-(Octylthio)propanenitrile | C11H21NS | CID 247772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains [mdpi.com]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
